2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of chloromethyl and nitrophenyl derivatives of glucopyranosides and fucopyranosides. For instance, 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside is prepared through a novel route from 2-methylphenyl α-D-glucopyranoside tetraacetate, showcasing a method that could be analogous to the synthesis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by substituting the glucopyranoside with a fucopyranoside derivative (Briggs, Haines, & Taylor, 1992).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is characterized by the presence of a fucopyranoside sugar moiety and a 2-chloro-4-nitrophenyl aromatic group. This structure is pivotal for its biological activity, especially in enzyme inhibition, where the compound acts as a substrate mimic. The exact structure would be elucidated through methods like NMR and MS spectroscopy, as demonstrated in studies involving similar compounds (Kimura et al., 2013).
Scientific Research Applications
Briggs, Haines, and Taylor (1992) found that 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside effectively inhibits yeast α-glucosidase, suggesting its potential as an inhibitor for α-glucosidase inhibitors. This discovery can be instrumental in developing treatments for diseases like diabetes, where glucosidase inhibitors are often used (Briggs, Haines, & Taylor, 1992).
The purification and characterization of alpha-L-fucosidase from rat liver lysosomes by Opheim and Touster (1977) revealed the enzyme's properties, including its pH optimum, Vmax, and Km. Such studies are crucial for understanding enzyme kinetics and potential therapeutic applications (Opheim & Touster, 1977).
Tokutake, Saito, and Yamaji (1992) demonstrated that terminal modified 2-chloro-4-nitrophenyl maltotetraosides are effective substrates for human α-amylase assays. This is significant for biochemical research and clinical diagnostics involving human α-amylase (Tokutake, Saito, & Yamaji, 1992).
Jain, Piskorz, and Matta (1992) focused on synthesizing nitrophenyl oligosaccharides containing O-alpha-L-fucopyranosyl units. This work is relevant in the field of carbohydrate chemistry, particularly for synthesizing complex sugar molecules for various applications (Jain, Piskorz, & Matta, 1992).
Chawla and Bahl (1974) discovered that P-aminophenyl 1-thio-L-fucopyranoside shows competitive inhibition of clam alpha-L-fucosidase. This finding is important for developing affinity chromatography ligands (Chawla & Bahl, 1974).
Safety And Hazards
Future Directions
The levels of AFU in human serum are a useful marker for diagnosing hepatocellular carcinoma (HCC), being significantly higher in patients with HCC than those with cirrhosis, other malignant neoplasms or control subjects . A highly sensitive and specific assay monitoring the hydrolysis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by AFU has been developed for use in the early diagnosis of HCC . This suggests potential future directions in medical diagnostics.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURSGHQPKUXLAD-MOBXTKCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463539 | |
Record name | CNP-AFU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside | |
CAS RN |
157843-41-9 | |
Record name | CNP-AFU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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